molecular formula C13H19N2+ B1233851 N,N,N-trimethyltryptamine

N,N,N-trimethyltryptamine

Cat. No.: B1233851
M. Wt: 203.3 g/mol
InChI Key: GSEZLPZNHGYZRC-UHFFFAOYSA-N
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Description

Historical Context of Tryptamine (B22526) and Indoleamine Research

The study of tryptamines and indoleamines has a rich history, beginning with the isolation and characterization of these compounds in various natural sources. Tryptamine, a monoamine alkaloid, is derived from the essential amino acid tryptophan. wikipedia.orgresearchgate.net Its basic structure, an indole (B1671886) ring connected to an aminoethyl group, forms the backbone for a wide array of biologically active compounds, including neurotransmitters like serotonin (B10506) and melatonin. wikipedia.orgnih.gov

Early research in the 20th century focused on identifying and understanding the physiological roles of these molecules. The discovery of serotonin's function in the mid-20th century was a pivotal moment, establishing the importance of indoleamines in neurotransmission and physiological regulation. nih.gov The first synthesis of N,N-dimethyltryptamine (DMT) in 1931 and its later discovery in nature in 1946 opened new avenues of research into the effects of N-methylated tryptamines. mdpi.com

Significance of N-Methylated Indoleamines in Biological Systems

N-methylated indoleamines, which include well-known compounds like DMT, are found in a wide variety of plants and animals. nih.gov The process of N-methylation, the addition of methyl groups to the amine of the tryptamine structure, is a key biological process. In animals, the enzyme indolethylamine-N-methyltransferase (INMT) is responsible for this transformation, using S-adenosyl methionine as a methyl group donor. mdpi.comresearchgate.net

These methylated compounds have been shown to have a range of biological activities. mdpi.com For instance, some N-methylated tryptamines are being investigated for their potential therapeutic applications in treating mental health disorders. researchgate.net In plants, these compounds are thought to play a role in defense mechanisms against herbivores. researchgate.netdiyhpl.us

N,N,N-trimethyltryptamine as a Quaternary Ammonium (B1175870) Tryptamine Derivative

This compound (TMT) is a quaternary ammonium compound, meaning the nitrogen atom in the ethylamine (B1201723) side chain is bonded to four carbon atoms, giving it a permanent positive charge. acslab.com This structural feature distinguishes it from primary, secondary, and tertiary amines. TMT has been identified in various plant species, notably within the Citrus genus, such as the bergamot plant (Citrus bergamia). researchgate.netacs.orgacs.org

The biosynthesis of TMT in plants is believed to occur through successive N-methylation of tryptamine. researchgate.netdiyhpl.us It is hypothesized that this pathway serves as a chemical defense mechanism. diyhpl.us

Current Landscape and Gaps in Academic Inquiry on this compound

Current research on this compound is still in its early stages. While its presence in certain plants has been established, its full biological role and pharmacological properties are not yet fully understood. mdpi.com Some studies have suggested that TMT may have nicotine-like activity, stimulating parasympathetic ganglia. diyhpl.usacs.org

A significant gap in the research is the limited investigation into its effects in animal models and its potential interactions with various receptor systems. mdpi.com Furthermore, while the biosynthetic pathway has been proposed, the specific enzymes involved and the regulation of this pathway require further elucidation. The study of related compounds, such as 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), the putative active metabolite of aeruginascin (B3025662) found in certain mushrooms, has provided some insights into the potential pharmacology of quaternary tryptamines, but direct research on TMT itself remains limited. nih.govacs.orgnih.gov

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C13H19N2+
Molecular Weight 203.30 g/mol
IUPAC Name 2-(1H-indol-3-yl)ethyl-trimethylazanium
CAS Number 16695-26-6
Appearance Solid

This data is compiled from various chemical databases and may vary slightly depending on the source.

Distribution of Tryptamine Derivatives in Bergamot Plant Tissues

CompoundLeaves (mg/kg)Peel (mg/kg)Juice (mg/kg)Seeds (mg/kg)
Tryptophan150-20050-8020-40100-150
Tryptamine5-10TraceNot DetectedTrace
N-Methyltryptamine1-3AbsentLow LevelsLow Levels
N,N-Dimethyltryptamine0.5-1.5Very Low LevelsVery Low LevelsVery Low Levels
This compound 20-30 Not Quantified Not Quantified Not Quantified

Data adapted from a study on N-methylated tryptamine derivatives in Citrus bergamia. acs.org The levels of this compound were noted as being the most abundant of these substances in the plant. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N2+

Molecular Weight

203.3 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl-trimethylazanium

InChI

InChI=1S/C13H19N2/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,8-9H2,1-3H3/q+1

InChI Key

GSEZLPZNHGYZRC-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCC1=CNC2=CC=CC=C21

Synonyms

N,N,N-trimethyltryptamine

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of N,n,n Trimethyltryptamine

Enzymatic N-Methylation Processes in Biological Systems

The biosynthesis of N,N,N-trimethyltryptamine is a multi-step process orchestrated by specific enzymes within biological systems. The core of this process is the sequential addition of methyl groups to a precursor molecule, a reaction known as N-methylation.

The key enzyme implicated in the methylation of tryptamine (B22526) and its derivatives is Indolethylamine-N-methyltransferase (INMT). mdpi.comnih.gov INMT is a transmethylation enzyme that facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the amino group of indoleamines like tryptamine. nih.govpsychedelicreview.com

The process begins with the conversion of the essential amino acid tryptophan to tryptamine by the enzyme aromatic amino acid decarboxylase (AADC). psychedelicreview.com Following this, INMT catalyzes the transfer of a methyl group from SAM to tryptamine, forming N-methyltryptamine (NMT). psychedelicreview.comnih.gov In a subsequent step, INMT can again utilize a SAM molecule to add a second methyl group to NMT, yielding N,N-dimethyltryptamine (DMT). psychedelicreview.comnih.gov The formation of this compound occurs through a final methylation of DMT, also thought to be catalyzed by INMT or a similar methyltransferase. mdpi.com This final step results in the quaternary ammonium (B1175870) structure characteristic of TMT. While INMT is recognized for producing DMT, its role in the final methylation to TMT is a subject of ongoing investigation. mdpi.comnih.gov

The primary precursor for the biosynthesis of this compound is the amino acid tryptophan. psychedelicreview.comnih.gov Tryptophan is first decarboxylated to form tryptamine, which then serves as the initial substrate for the N-methylation cascade. nih.govresearchgate.net

The biosynthetic pathway proceeds sequentially:

Tryptamine: The initial substrate for methylation. nih.gov

N-methyltryptamine (NMT): The product of the first methylation step and the substrate for the second. nih.gov

N,N-dimethyltryptamine (DMT): The product of the second methylation and the immediate precursor to TMT. nih.gov

The substrate specificity of the involved methyltransferase(s) is crucial. These enzymes must be capable of acting on primary, secondary, and tertiary amines to complete the synthesis of the quaternary amine, TMT. researchgate.net The presence of all these N-methylated derivatives in organisms that produce TMT suggests a stepwise methylation process. researchgate.netnih.gov

Indolethylamine-N-methyltransferase (INMT) was first identified in rabbit lung and has since been found in various organisms, including humans. mdpi.com It is known to catalyze the formation of NMT and DMT from tryptamine. nih.govpsychedelicreview.com While it is hypothesized that INMT or a similar enzyme is responsible for the final methylation of DMT to TMT, the specific enzyme catalyzing this last step in plants and fungi has not been definitively isolated and characterized. researchgate.net

In the fungal kingdom, a tryptophan N-methyltransferase, TrpM, has been identified in Psilocybe species. nih.gov While its primary role is in the biosynthesis of other tryptamine derivatives, the study of such enzymes provides insight into the potential mechanisms for TMT synthesis in fungi. nih.gov Further research is needed to isolate and characterize the specific methyltransferase(s) responsible for the complete biosynthesis of this compound in various natural sources.

Precursor Molecules and Substrate Specificity in this compound Biosynthesis

Distribution and Detection of this compound in Natural Sources

This compound has been identified in a range of organisms, from higher plants to fungi. Its presence is often associated with a potential role in chemical defense mechanisms.

A significant discovery has been the presence of this compound in plants of the Citrus genus. researchgate.netnih.gov It was first identified in the bergamot plant (Citrus bergamia) and has since been detected in other citrus species, including lemon (Citrus x limon). nih.govresearchgate.netacs.org In these plants, TMT is found in various tissues, with the highest concentrations typically in the leaves and seeds. researchgate.netdiyhpl.us

The presence of TMT and its hydroxylated form, 5-hydroxy-N,N,N-trimethyltryptamine, is thought to be part of a chemical defense strategy against herbivores and other biotic threats. researchgate.netnih.govdiyhpl.us This hypothesis is supported by the finding that these compounds are most abundant in the parts of the plant that are more vulnerable to attack. researchgate.netdiyhpl.us

Table 1: Distribution of this compound and Related Compounds in Citrus Species

Plant SpeciesCompoundTissue
Citrus bergamia (Bergamot)This compoundLeaves, Peel, Juice, Seeds
Citrus x limon (Lemon)This compoundLeaves
Citrus species (general)5-hydroxy-N,N,N-trimethyltryptamineLeaves

This compound and its phosphorylated analog, aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine), have been identified in certain species of fungi. mdpi.comwikipedia.org Aeruginascin is notably found in mushrooms such as Inocybe aeruginascens, Pholiotina cyanopus, and Psilocybe cubensis. wikipedia.org It is believed that aeruginascin is metabolized to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), which is the active form. nih.gov

The biosynthesis of these compounds in fungi likely involves a series of enzymatic steps similar to those in plants, starting from tryptophan and proceeding through methylation and, in the case of aeruginascin, phosphorylation. The study of these fungal tryptamines continues to be an active area of research. nih.govnih.govacs.org

Table 2: Fungal Species Containing this compound Analogs

Fungal SpeciesCompound
Inocybe aeruginascensAeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine)
Pholiotina cyanopusAeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine)
Psilocybe cubensisAeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine)

Comparative Analysis of N-Methylated Tryptamine Derivatives in Biological Matrices

Scientific analyses of biological matrices, particularly from Citrus species, reveal a complex mixture of N-methylated tryptamine derivatives. These studies, often employing techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), have quantified the relative abundance of this compound alongside its precursors and hydroxylated analogs. nih.govresearchgate.net

In the bergamot plant (Citrus bergamia), this compound was identified as the most abundant of the non-hydroxylated tryptamine derivatives. nih.gov A comparative analysis of various plant parts showed a distinct distribution pattern, with leaves containing the highest levels of TMT. This differential accumulation suggests a targeted physiological or ecological role for the compound in specific tissues.

Below is a table summarizing the quantitative distribution of non-hydroxylated tryptamine derivatives found in different tissues of the Citrus bergamia plant.

CompoundLeaves (ng/g)Peel (ng/g)Juice (ng/g)Seeds (ng/g)
Tryptophan15000-200001000-1500200-30025000-30000
Tryptamine10-205-101-240-50
N-Methyltryptamine (NMT)150-20010-152-5250-300
N,N-Dimethyltryptamine (DMT)20-301-20.1-0.240-50
This compound (TMT)1000-150020-305-1050-60

Data sourced from Servillo et al. (2012). The values represent approximate ranges.

Further research expanded this analysis to include the 5-hydroxylated forms of these tryptamines across various citrus species. nih.govdiyhpl.us This work confirmed that leaves and seeds consistently contain the highest concentrations of these compounds. nih.govdiyhpl.us For instance, in bergamot, the highest levels of 5-hydroxy-N,N,N-trimethyltryptamine were found in the leaves (up to 12 ppm), while seeds contained the highest amounts of 5-hydroxy-N-methyltryptamine (up to 25 ppm) and 5-hydroxy-N,N-dimethyltryptamine (bufotenine) (up to 30 ppm). diyhpl.us

The table below presents the range of concentrations for both non-hydroxylated and 5-hydroxylated tryptamine derivatives found in the leaves of various Citrus plants.

Compound FamilyCompoundConcentration Range in Leaves (ng/g)
Non-Hydroxylated Tryptamines Tryptamine10-30
N-Methyltryptamine (NMT)150-300
N,N-Dimethyltryptamine (DMT)20-50
This compound (TMT)1000-2000
5-Hydroxylated Tryptamines 5-Hydroxytryptamine (Serotonin)1000-1500
5-Hydroxy-N-methyltryptamine100-200
5-Hydroxy-N,N-dimethyltryptamine (Bufotenine)20-40
5-Hydroxy-N,N,N-trimethyltryptamine (Bufotenidine)5000-12000

Data sourced from Servillo et al. (2013). The values represent approximate ranges found across different Citrus species.

Ecological and Evolutionary Contexts of this compound Production

The synthesis and accumulation of specialized secondary metabolites like this compound in plants are often driven by ecological pressures and evolutionary advantages. These compounds are generally not involved in primary growth and development but rather mediate interactions between the plant and its environment.

Hypothesized Roles in Plant Defense Mechanisms (e.g., against herbivory)

The primary hypothesized role for this compound in plants is as a chemical defense agent against herbivores and other biotic threats. nih.govnih.gov Several lines of evidence support this defensive function, particularly within the Citrus genus.

The most compelling evidence is the compound's distribution within the plant. Research has consistently shown that the highest concentrations of TMT and its hydroxylated analog, bufotenidine (B1649353), are found in the leaves and seeds. nih.govdiyhpl.us These parts of the plant are among the most vital for survival and reproduction and are frequently the target of attacks by insects and other herbivores. This targeted accumulation suggests that the plant allocates metabolic resources to protect its most vulnerable and valuable tissues. nih.govdiyhpl.us

The proposed mechanism for this defensive action is the compound's pharmacological activity. nih.govnih.gov this compound is a quaternary ammonium compound and has been shown to possess nicotine-like activity, acting as a stimulant on acetylcholine (B1216132) receptors in parasympathetic ganglia. nih.gov Its 5-hydroxylated form is an even more potent cholinergic agonist. researchgate.net By interfering with the neuromuscular junctions of insects and other herbivores that consume the plant tissue, these compounds can act as a deterrent or toxin. This neurotoxic activity is a common defense strategy in the plant kingdom, with nicotine (B1678760) from tobacco plants being a classic example.

From an evolutionary perspective, the development of the biosynthetic pathway leading to TMT can be viewed as an adaptive response to herbivory pressure. The pathway, starting from the ubiquitous amino acid tryptophan and proceeding through successive methylations, culminates in a potent, permanently charged neurotoxin. This suggests that the formation of this compound may be the "arrival point" of a metabolic pathway specifically evolved to provide Citrus plants with an effective chemical shield against aggressors. nih.govdiyhpl.us

Molecular and Cellular Mechanisms of Action for N,n,n Trimethyltryptamine

Receptor Binding Profiles and Affinity Determinations

The affinity of N,N,N-trimethyltryptamine and its analogs for various neurotransmitter receptors has been a subject of scientific investigation, revealing specific interactions that define its pharmacological character.

While data on this compound itself is limited, studies on its hydroxylated derivative, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), the putative active metabolite of aeruginascin (B3025662), provide significant insight into the serotonergic activity of this class of compounds. Competitive radioligand binding assays have demonstrated that 4-HO-TMT exhibits a notable affinity for several human serotonin (B10506) receptor subtypes. researchgate.netnih.govacs.orgnih.gov Specifically, it binds to the 5-HT1A, 5-HT2A, and 5-HT2B receptors. researchgate.netnih.govacs.org

In contrast, 4-HO-TMT shows no significant binding at the 5-HT3 receptor (Kᵢ > 10,000 nM). nih.govacs.orgacs.org This finding was counter to initial hypotheses which predicted potent 5-HT3 agonism based on its structural similarity to bufotenidine (B1649353), a known selective 5-HT3 agonist. nih.govacs.org The binding affinity of 4-HO-TMT at the 5-HT2A receptor is particularly noteworthy, as this receptor is a primary target for classic psychedelic compounds. nih.govnih.gov However, its affinity at the 5-HT2B receptor is two orders of magnitude lower than that of psilocin. nih.gov

A chemically modified, membrane-impermeable version of this compound was shown to retain its affinity for 5-HT2A receptors, confirming the molecule's capability to interact with the receptor's binding site. nih.gov The prodrug form, 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT), displays no binding affinity at any of the tested serotonin receptors. nih.govacs.org

Binding Affinities (Kᵢ, nM) of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) at Human Serotonin Receptors
Receptor SubtypeBinding Affinity (Kᵢ, nM)Reference
5-HT1A190 nih.gov
5-HT2A455 nih.gov
5-HT2B1340 nih.gov
5-HT3>10,000 nih.govacs.orgacs.org

Beyond the serotonin system, this compound interacts with other significant receptor targets.

Acetylcholine (B1216132) Receptors: Research has identified that chemically synthesized this compound possesses nicotine-like activity, acting as a stimulant on parasympathetic ganglia through its interaction with acetylcholine receptors. researchgate.netresearchgate.net Its 5-hydroxylated form, 5-hydroxy-N,N,N-trimethyltryptamine (bufotenidine), is reported to be an even more potent cholinergic agent. researchgate.net The presence of TMT in the leaves of citrus plants has led to the hypothesis that it may serve as a chemical defense mechanism against pests by acting on their cholinergic systems. researchgate.netacs.org

Sigma-1 Receptors: The sigma-1 receptor is a unique intracellular chaperone protein that has been identified as a target for endogenous N,N-dimethylated tryptamines like DMT. nih.govmdpi.comwikipedia.org DMT binds to sigma-1 receptors with low micromolar affinity and functions as an agonist. nih.govnih.gov This interaction is believed to mediate anti-inflammatory and immunosuppressive effects. plos.org While direct binding studies on TMT at the sigma-1 receptor are not extensively detailed, its structural relationship to DMT, an endogenous N,N-dimethylated trace amine, suggests it could be a potential regulator of this receptor. nih.gov

Trace Amine-Associated Receptors (TAARs): Trace amine-associated receptors, particularly TAAR1, are activated by endogenous trace amines such as tryptamine (B22526) and β-phenylethylamine. frontiersin.org DMT, the parent compound of TMT, is known to interact with these receptors. nih.gov Although direct affinity data for TMT at TAARs is scarce, its nature as a tryptamine derivative suggests a potential for interaction.

Interaction with Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3)

Ligand-Receptor Interaction Dynamics and Conformational Studies

Understanding the precise way this compound binds to its receptors requires detailed structural and computational analysis.

A significant advancement in understanding the structure of TMT derivatives came with the first-ever characterization of quaternary tryptammonium salts by single-crystal X-ray diffraction. acs.orgacs.org The molecular structures of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT) and 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT) have been elucidated. acs.orgacs.orgacs.org This structural data is crucial as it provides the precise three-dimensional conformation of these molecules. Such information is fundamental for probing their activity at receptors and forms the basis for accurate computational modeling of ligand-receptor interactions. acs.orgacs.org The quaternary ammonium (B1175870) group imparts a permanent positive charge and specific stereochemical properties that dictate how the molecule docks into the binding pocket of a receptor.

The availability of crystal structures for TMT derivatives is a critical enabler for computational modeling techniques like molecular docking. acs.orgacs.orgmdpi.com Molecular docking simulates the interaction between a ligand (like TMT) and a receptor protein, predicting the most favorable binding orientation and energy. mdpi.com These in silico methods can help elucidate the specific molecular interactions, such as hydrogen bonds and electrostatic forces, that stabilize the ligand-receptor complex. For instance, in silico analyses were used to identify a non-active site binding region on the enzyme indolethylamine-N-methyltransferase (INMT) for DMT. researchgate.net The structural data for 4-HO-TMT allows for similar detailed modeling studies to understand its unexpected binding profile at serotonin receptors, particularly its affinity for the 5-HT2A receptor despite its structural similarity to the 5-HT3-selective agonist bufotenidine. nih.govacs.org

Structural Basis of this compound Binding

Post-Receptor Signaling Pathways and Cellular Responses

The binding of a ligand to a receptor initiates a cascade of intracellular events that determine the ultimate cellular response. For this compound, its unique chemical properties heavily influence these downstream effects.

A key finding relates to the role of intracellular versus plasma membrane-localized serotonin 5-HT2A receptors. Research has shown that for certain psychedelics to promote structural neuroplasticity, they must be able to cross the cell membrane and activate intracellular 5-HT2A receptors. nih.gov In an experiment designed to test this hypothesis, this compound, which is a charged, membrane-impermeable molecule, was unable to promote neuronal growth. nih.govtechnologynetworks.com This was in stark contrast to its membrane-permeable analog, DMT. This demonstrates that the permanent charge on TMT prevents it from accessing the intracellular receptor populations necessary to trigger specific cellular responses like neurogenesis. nih.govtechnologynetworks.com

Furthermore, the interaction of related tryptamines with the sigma-1 receptor points to other potential signaling pathways. nih.gov Activation of the sigma-1 receptor can modulate the function of voltage-gated ion channels and the receptor itself can act as a molecular chaperone, moving between the endoplasmic reticulum and the plasma membrane to regulate other proteins. nih.gov The immunomodulatory effects observed with DMT and 5-MeO-DMT, such as the inhibition of pro-inflammatory cytokines and the increase in anti-inflammatory IL-10, are mediated through the sigma-1 receptor. plos.org Given that TMT is a closely related N,N,N-trimethylated tryptamine, it is plausible that it could engage similar sigma-1 receptor-mediated signaling pathways, potentially regulating cellular stress responses and immune function. mdpi.com

Modulation of Second Messenger Systems and Ion Channels

The activation of G protein-coupled receptors (GPCRs), such as the serotonin 5-HT₂ᴁ receptor, by an agonist typically initiates a cascade of intracellular signaling events mediated by second messengers. nih.gov For the 5-HT₂ᴁ receptor, the canonical pathway involves coupling to the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). uni-goettingen.de IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream effectors. nih.gov

While direct studies on this compound's modulation of specific second messenger systems are often contextualized by its use as a membrane-impermeable tool, the activity of its analogs at the 5-HT₂ᴁ receptor provides insight. For instance, studies on the active metabolite of aeruginascin, 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), show that it acts as an agonist at 5-HT₂ᴁ receptors, which are known to signal through the Gαq/PLC/IP₃/Ca²⁺ pathway. acs.orgnih.gov This agonism implies that when 4-HO-TMT accesses the receptor, it can initiate this second messenger cascade, leading to the mobilization of intracellular calcium. acs.orgnih.gov The Gβγ dimer, also released upon G protein activation, can further recruit its own second messengers that modulate the activity of ion channels and protein kinases. nih.gov

In Vitro Pharmacological Characterization in Cellular Assays (e.g., calcium mobilization, beta-arrestin recruitment)

The pharmacological profile of this compound and its hydroxylated analog, 4-HO-TMT, has been characterized through various in vitro cellular assays. These assays are crucial for determining a compound's affinity, potency, and efficacy at specific molecular targets.

Radioligand binding assays have been used to determine the affinity (Ki) of these compounds for various receptors. Studies show that 4-HO-TMT binds with notable affinity to human serotonin receptors, particularly 5-HT₂ₐ and 5-HT₂ₑ. acs.orgacs.org In contrast, its prodrug form, 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT), shows high nanomolar affinity for the 5-HT₂ₑ receptor but weaker binding at other subtypes. acs.org

Functional assays, which measure the cellular response to receptor activation, provide further detail. Two common assays are calcium mobilization, which assesses Gαq pathway activation, and β-arrestin recruitment, which measures G protein-independent signaling and is involved in receptor desensitization. nih.govresearchgate.net In assays using cells engineered to express the 5-HT₂ᴁ receptor, 4-HO-TMT demonstrates agonist activity, triggering both calcium mobilization and β-arrestin 2 recruitment. acs.orgnih.gov This indicates that it is capable of activating both the G-protein-dependent and β-arrestin-mediated signaling pathways downstream of the 5-HT₂ᴁ receptor. researchgate.net

Below is a table summarizing the in vitro pharmacological data for 4-HO-TMT and its acetate (B1210297) ester prodrug, 4-AcO-TMT, at selected human serotonin receptors.

CompoundAssay TypeReceptor TargetAffinity (Ki, nM)Potency (EC50, nM)Efficacy (% of 5-HT or LSD)Reference
4-HO-TMTBinding Affinityh5-HT2A450-- acs.org
4-HO-TMTBinding Affinityh5-HT2B78-- acs.org
4-HO-TMTBinding Affinityh5-HT61,800-- acs.org
4-AcO-TMTBinding Affinityh5-HT2B240-- acs.org
4-HO-TMTCa2+ Mobilizationh5-HT2A-1,30098% (vs 5-HT) acs.orgnih.gov
4-HO-TMTβ-Arrestin 2 Recruitmenth5-HT2A-4,90096% (vs 5-HT) acs.orgnih.gov

Membrane Permeability and Intracellular Action Hypotheses

A defining feature of this compound is its structure as a quaternary ammonium salt. This has profound implications for its ability to cross biological membranes and has enabled its use as a unique pharmacological tool to explore hypotheses related to the location of receptor action.

Considerations for Charged Quaternary Ammonium Compounds

Unlike their tertiary amine counterparts such as DMT, quaternary ammonium compounds like TMT possess a permanent positive charge and are highly polar. ucdavis.edu This charge significantly hinders their ability to passively diffuse across the nonpolar lipid bilayer of cell membranes. ucdavis.edumdpi.com Research has demonstrated that the insertion of quaternary ammonium compounds into lipid bilayers is often driven by hydrophobic interactions of their nonpolar regions, but the charged headgroup remains a significant barrier to complete translocation. nih.govnih.gov

Consequently, TMT is considered a membrane-impermeable analog of DMT. ucdavis.edunih.govtechnologynetworks.com This property has been confirmed using parallel artificial membrane permeability assays (PAMPAs). google.com This impermeability means that when TMT is applied to the outside of a cell, it is generally unable to reach the intracellular space and can only interact with receptors or transporters exposed on the cell surface. ucdavis.edutechnologynetworks.com

Investigation of Intracellular Receptor Activation (e.g., 5-HT2A)

The membrane impermeability of TMT has been instrumental in testing the hypothesis that the cellular location of a receptor dictates its signaling output, a concept known as "location bias". ucdavis.edu Recent groundbreaking research has utilized TMT to investigate the role of intracellular versus plasma membrane-bound 5-HT₂ᴁ receptors. mdpi.comnih.gov

Studies using rat cortical neurons have shown that while lipophilic psychedelics like DMT can promote structural neuroplasticity (e.g., the growth of dendrites), the application of the charged, membrane-impermeable TMT does not produce this effect. ucdavis.edunih.gov This finding suggests that activation of 5-HT₂ᴁ receptors on the cell surface is insufficient to trigger these specific neuroplastic changes. technologynetworks.com

To confirm that intracellular action was required, researchers used electroporation—a technique that applies an electrical field to temporarily increase the permeability of the cell membrane. technologynetworks.com When TMT was allowed to enter the neurons via electroporation, it was then able to promote neuronal growth. technologynetworks.com This elegantly demonstrates that the activation of an intracellular pool of 5-HT₂ᴁ receptors is necessary for this particular plasticity-promoting effect. mdpi.comnih.govresearchgate.net These experiments have established TMT as a critical chemical tool, proving that membrane permeability is a key determinant for the neuroplastic effects of certain tryptamines and highlighting the therapeutic potential of targeting intracellular 5-HT₂ᴁ receptors. ucdavis.edunih.gov

Metabolic Transformations and Pharmacokinetic Considerations of N,n,n Trimethyltryptamine

Enzymatic Biotransformation Pathways

The biotransformation of tryptamines is a complex process involving multiple enzymatic pathways that modify the compound's structure, facilitating its excretion.

For many tryptamine (B22526) derivatives, such as N,N-dimethyltryptamine (DMT), a primary metabolic route is oxidative deamination, a reaction catalyzed by monoamine oxidase (MAO). nih.gov This process converts the amine group into an aldehyde, leading to the formation of metabolites like indole-3-acetic acid (IAA). nih.gov However, as a quaternary ammonium (B1175870) compound, N,N,N-trimethyltryptamine's permanently charged nitrogen atom makes it resistant to direct deamination by MAO. Therefore, demethylation would be a prerequisite step for this pathway to proceed. While the demethylation of quaternary ammonium salts of tryptamines has been noted as challenging, it represents a potential, albeit potentially minor, metabolic route. cdnsciencepub.com The successive removal of methyl groups would yield N,N-dimethyltryptamine and N-methyltryptamine, which are known substrates for MAO. nih.govnih.gov

Phase I metabolic reactions, particularly hydroxylation, are significant in the biotransformation of tryptamines. This process involves the introduction of a hydroxyl (-OH) group onto the indole (B1671886) ring, typically mediated by cytochrome P450 enzymes. The existence of hydroxylated forms of this compound supports this as a key metabolic pathway.

5-hydroxy-N,N,N-trimethyltryptamine (Bufotenidine): This compound is found alongside this compound in Citrus plants, suggesting a shared biosynthetic or metabolic origin involving hydroxylation. researchgate.netdiyhpl.us It is also known as the N-trimethyl analogue of serotonin (B10506). acs.org

4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT): This molecule is the putative active metabolite of aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine). acs.org The metabolic conversion from the 4-phosphoryloxy form to the 4-hydroxy form is a hydrolysis reaction, likely mediated by alkaline phosphatase. biorxiv.org Studies on synthetic analogues like 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT) show they are also converted to 4-HO-TMT, further evidencing this metabolic route. nih.govacs.org

Other Phase I reactions observed for related tryptamine derivatives include O-demethylation and N-dealkylation, followed by Phase II conjugation reactions like glucuronidation and sulfation. researchgate.net

Several enzyme systems are crucial for metabolizing tryptamines, and their activity dictates the pharmacokinetic and pharmacodynamic profiles of these compounds.

Monoamine Oxidase (MAO): MAO, particularly the MAO-A isoform, is a key enzyme responsible for the deamination of primary, secondary, and tertiary amine tryptamines. nih.govresearchgate.net Inhibition of MAO significantly alters the metabolism and systemic exposure of compounds like DMT and 5-MeO-DMT. nih.govnih.gov

Cytochrome P450 (CYP450): This superfamily of enzymes is heavily involved in Phase I metabolism.

CYP2D6 is a major contributor to the O-demethylation of methoxylated tryptamines, such as the conversion of 5-MeO-DMT to bufotenine (B1668041). nih.gov It is also implicated in hydroxylation reactions. nih.govmdpi.com

CYP1A2, CYP2C19, and CYP3A4 have also been identified as playing roles in the hydroxylation and N-dealkylation of various tryptamine derivatives. researchgate.netmdpi.com

Peroxidases: Some research suggests that peroxidases may offer an alternative metabolic pathway for the oxidation of DMT, leading to different metabolites than the MAO pathway. nih.gov

Hydroxylation and Other Phase I Metabolic Reactions

Identification and Characterization of this compound Metabolites

Direct studies exhaustively identifying the in vivo metabolites of this compound are not widely available. However, based on the metabolism of analogous compounds, several key metabolites can be hypothesized and have been identified in related contexts. The primary metabolites are expected to result from hydroxylation of the indole ring.

The table below summarizes the key potential metabolites and their precursors.

Precursor CompoundPutative MetaboliteMetabolic ReactionSource
This compound5-hydroxy-N,N,N-trimethyltryptamine (Bufotenidine)Hydroxylation researchgate.netdiyhpl.us
Aeruginascin (4-Phosphoryloxy-N,N,N-trimethyltryptamine)4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)Dephosphorylation (Hydrolysis) acs.orgbiorxiv.org
4-Acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT)4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)Deacetylation (Hydrolysis) nih.govacs.org

In Vitro Metabolic Stability and Clearance Studies (e.g., liver microsomes)

In vitro systems, particularly liver microsomes, are standard tools for assessing the metabolic stability and clearance of compounds. nih.gov These preparations contain a high concentration of Phase I enzymes like the CYP450 family.

While specific metabolic stability and clearance data for this compound are scarce, studies on related compounds provide valuable insights. In vitro experiments using liver microsomes have demonstrated the biotransformation of synthetic prodrugs, such as 4-acetoxy-N,N,N-trimethyltryptamine, into their active 4-hydroxy metabolites. nih.govacs.org This confirms that the enzymatic machinery present in microsomes can process tryptamine analogues with a quaternary amine structure. Some research on other tryptamines has suggested that N,N-dimethylation can confer protection against metabolic breakdown by liver microsomes, which may imply that the trimethylated form possesses a degree of metabolic stability, though this remains to be experimentally verified for TMT itself. researchgate.net

Pharmacokinetic Modeling in Pre-clinical Systems

Detailed pharmacokinetic modeling for this compound has not been extensively reported in the scientific literature. However, pharmacokinetic studies in pre-clinical animal models using related tryptamines highlight the critical factors that would influence such a model.

For instance, studies on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in mice have shown that its pharmacokinetic profile is dramatically altered by the co-administration of MAO inhibitors. nih.gov Pre-treatment with an MAO inhibitor led to a more than three-fold increase in systemic exposure to 5-MeO-DMT. nih.gov Furthermore, these studies demonstrated the importance of CYP2D6 status, with CYP2D6-humanized mice showing significantly higher systemic exposure to the O-demethylated metabolite, bufotenine, compared to wild-type mice. nih.gov These findings indicate that any pharmacokinetic model for this compound would need to heavily weigh the activity of CYP450 enzymes (for hydroxylation) and potentially transporter proteins, given its quaternary ammonium structure.

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations of this compound in Non-Human Models

The complete pharmacokinetic profile of this compound (TMT) in non-human models has not been extensively documented in publicly available scientific literature. However, by examining studies on structurally similar compounds, particularly other tryptamine derivatives and quaternary ammonium compounds, we can infer its likely absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption

As a quaternary ammonium compound, TMT possesses a permanent positive charge. This structural feature is known to significantly influence a molecule's ability to cross biological membranes. Studies on various quaternary ammonium compounds (QACs) in rats have generally indicated poor intestinal absorption. mst.dknih.gov For instance, research on hexadecyl trimethyl ammonium bromide (CTAB) in rats showed that a large portion of the administered dose remained in the gastrointestinal tract, with very little being absorbed into the bloodstream. mst.dk Another study examining a series of n-alkyltrimethylammoniums in rats found that their absorption from the jejunal loop was correlated with the size of their hydrophobic part and their binding to the brush-border membrane. nih.gov This suggests that the absorption of TMT, if administered orally, would likely be limited due to its charge and hydrophilicity.

The route of administration would significantly impact its bioavailability. While oral absorption is expected to be low, other routes, such as parenteral administration, would lead to more direct systemic exposure.

Distribution

Following absorption, the distribution of TMT throughout the body would be influenced by its physicochemical properties. Its permanent positive charge would likely limit its ability to passively diffuse across cell membranes, including the blood-brain barrier. Research on 7,N,N-trimethyltryptamine, a positional isomer of TMT, in rat forebrain homogenates suggests that it can interact with neuronal uptake systems, which could imply some level of brain penetration. nih.gov However, studies on other quaternary tryptammonium analogs have shown limited activity at many central nervous system receptors, which may suggest that their distribution into the brain is not extensive. nih.govacs.org

It is plausible that TMT could accumulate in certain tissues. Studies on the distribution of other QACs in rats have shown that following dermal absorption, these compounds can be distributed to various organs, including the liver, kidney, and spleen. acs.org

Metabolism

The metabolism of TMT in non-human models has not been specifically detailed, but inferences can be drawn from studies on its parent compound, N,N-dimethyltryptamine (DMT), and other N-alkylated tryptamines. The metabolism of tryptamines is primarily mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

However, the quaternary nitrogen in TMT makes it a poor substrate for MAO, which typically acts on primary, secondary, and tertiary amines. Therefore, the primary metabolic pathway for TMT is likely through the CYP450 enzyme system. Studies on the metabolism of other tryptamine derivatives in rats have identified several key metabolic reactions that could also apply to TMT. researchgate.net

Potential Metabolic Pathways for Tryptamine Analogs in Rat Liver Microsomes

Metabolic Reaction Involved Enzymes (inferred from analogs) Potential Metabolites of TMT
Hydroxylation CYP1A2, CYP2C19, CYP2D6, CYP3A4 Hydroxy-N,N,N-trimethyltryptamine
N-Demethylation CYP2C19, CYP2D6, CYP3A4 N,N-dimethyltryptamine (DMT)

This table is based on data from the metabolism of other tryptamine derivatives in rats and represents potential, not confirmed, pathways for TMT metabolism. researchgate.net

It has been suggested that the enzyme indolethylamine-N-methyltransferase (INMT), which is responsible for the methylation of tryptamine to form DMT, could potentially produce TMT. mdpi.comgwern.net In such a case, TMT would be an end-product of this metabolic pathway.

Excretion

The primary route of excretion for TMT is likely to be through the feces, especially after oral administration, due to its poor absorption. Studies on QACs in rats have consistently shown that fecal excretion is the main elimination route for the unabsorbed compound. mst.dkacs.org

For the fraction of TMT that is absorbed systemically, renal excretion would be the other significant pathway. The absorbed compound and its metabolites would be eliminated through the urine. The rate of urinary excretion would depend on factors such as glomerular filtration and active tubular secretion, the latter of which is a common pathway for the elimination of charged molecules.

Advanced Analytical Methodologies for N,n,n Trimethyltryptamine

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating N,N,N-trimethyltryptamine from complex mixtures, a critical prerequisite for its accurate identification and measurement. Techniques such as HPLC, GC-MS, and LC-MS/MS are routinely employed, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of tryptamine (B22526) derivatives. maps.org Due to their chemical properties, tryptamines can often be analyzed without prior derivatization. maps.org Reversed-phase HPLC is the most common approach, utilizing columns that separate compounds based on their hydrophobicity. maps.orgjapsonline.com

The separation of this compound and related alkaloids is typically achieved using C18 or Phenyl-Hexyl columns, with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. japsonline.comrestek.comdiyhpl.us Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of multiple tryptamines within a single analysis. researchgate.net Detection is commonly performed with a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength, often around 222 nm for tryptamines. restek.com For enhanced sensitivity and specificity, HPLC systems are frequently coupled with mass spectrometry detectors. acs.orgresearchgate.netresearchgate.netnih.gov

Table 1: Example HPLC Parameters for Tryptamine Analysis This table presents typical conditions based on methods used for closely related tryptamine alkaloids, demonstrating a common analytical approach.

ParameterValueSource
Column Force Biphenyl, 100 mm x 3.0 mm, 3 µm restek.com
Mobile Phase A Water, 10 mM ammonium formate, 0.1% formic acid restek.com
Mobile Phase B Methanol, 0.1% formic acid restek.com
Flow Rate 0.8 mL/min restek.com
Temperature 60 °C restek.com
Detector UV/Vis @ 222 nm restek.com
Injection Volume 1 µL restek.com

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile compounds like tryptamine derivatives. maps.org The technique separates compounds in a gaseous mobile phase as they pass through a capillary column, such as a common HP-5MS column. japsonline.com After separation, the molecules are ionized, typically by electron ionization (EI), and the resulting fragments are analyzed by a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint for the compound. maps.orgjapsonline.com

While GC-MS is highly effective, the analysis of polar and phenolic amines can sometimes be challenging, though methods have been developed to analyze these compounds without derivatization. maps.org For forensic applications, the quadrupole is a frequently used mass analyzer in GC-MS systems. scispace.com The combination of retention time from the gas chromatograph and the mass spectrum from the detector allows for confident identification of compounds like this compound in a sample. japsonline.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS and LC-ESI-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of this compound, particularly at low concentrations in complex biological matrices. acs.orgnih.govacs.orgnih.gov This method couples the separation power of HPLC with the high specificity of tandem mass spectrometry, often utilizing electrospray ionization (ESI) as the interface. acs.orgresearchgate.netnih.gov

In LC-ESI-MS/MS, after chromatographic separation, the analyte is ionized and a specific precursor ion (the molecular ion of TMT) is selected. This ion is then fragmented, and a specific product ion is monitored for detection and quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces chemical noise, enabling precise measurement. diyhpl.us This technique has been successfully used to identify and quantify this compound in various tissues of Citrus plants. diyhpl.usacs.orgacs.orgnih.gov It was also instrumental in confirming the biosynthetic pathway of the compound by tracing deuterium-labeled this compound derived from labeled tryptophan. mdpi.comsemanticscholar.org

Table 2: LC-ESI-MS/MS Parameters for this compound Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)ApplicationSource
This compound203.2144Quantification in Citrus plants diyhpl.us
[d₅]this compound208.1149Biosynthetic pathway studies mdpi.com

Multi-stage Mass Spectrometry (MS³) for Structural Confirmation

For unambiguous structural confirmation, multi-stage mass spectrometry (MS³) provides an additional layer of analytical certainty. acs.orgnih.gov This technique is particularly valuable when differentiating between isomers or confirming the identity of a novel compound. The process involves an additional fragmentation step compared to standard MS/MS.

The structural identity of this compound discovered in bergamot (Citrus bergamia) was definitively confirmed using MS³. acs.orgresearchgate.netresearchgate.netnih.gov In this analysis, the precursor ion of TMT (m/z 203.2) is first fragmented to produce a primary product ion (MS²), such as the fragment at m/z 144. diyhpl.usmdpi.com This product ion is then isolated and fragmented again to produce a secondary set of fragments (MS³). diyhpl.us This specific fragmentation pathway provides detailed structural information that is highly characteristic of the molecule, confirming its identity with great confidence. diyhpl.ussemanticscholar.org

Table 3: Key Mass Fragments of this compound in MSⁿ Analysis

Fragmentation StepIon (m/z)DescriptionSource
MS¹ 203.2Protonated molecular ion [M+H]⁺ diyhpl.usmdpi.com
MS² 144Product ion from neutral loss of trimethylamine (B31210) diyhpl.usmdpi.com
MS² 60Product ion corresponding to protonated trimethylamine semanticscholar.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

While chromatography and mass spectrometry are excellent for separation and detection, spectroscopy is indispensable for the complete structural elucidation and purity verification of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise molecular structure of a chemical compound. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used for the complete structural assignment of alkaloids like this compound. researchgate.netmdpi.com

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, the ¹H NMR spectrum characteristically shows a sharp singlet for the nine equivalent protons of the three N-methyl groups, along with signals for the ethyl bridge protons and the aromatic protons of the indole (B1671886) ring. mdpi.com The structure of this compound isolated from the plant Psychotria nuda was confirmed through detailed ¹H and ¹³C NMR analysis. mdpi.com In cases of structural ambiguity between isomers, NMR is often the definitive technique required for confirmation. ews-nfp.bg

Table 4: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃) Data obtained from the analysis of compound 11, identified as this compound.

PositionδC (125 MHz)δH (500 MHz, mult., J in Hz)
2 122.97.01 (s)
3 114.1-
3a 127.6-
4 119.57.19 (t, 7.5)
5 119.87.11 (t, 7.5)
6 122.37.37 (d, 8.0)
7 111.37.64 (d, 8.0)
7a 136.4-
α-CH₂ 19.33.09 (t, 8.0)
β-CH₂ 67.03.62 (t, 8.0)
N(CH₃)₃ 52.23.39 (s)
NH -8.09 (s)
Source: mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural characterization of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule, providing a unique fingerprint based on its functional groups. For this compound, characteristic IR absorption bands are expected that correspond to the vibrations of its indole ring and the quaternary ammonium group. While detailed spectra for TMT are not extensively published, data from analogous compounds, such as 5-bromo-N,N,N-trimethyltryptamine, show characteristic peaks for C-H aromatic and aliphatic stretching, as well as vibrations associated with the indole structure. scispace.com For instance, observed peaks in a related bromo-derivative included νmax at 3230, 3001, and 2922 cm⁻¹. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole nucleus in tryptamines. The UV spectrum of tryptamine derivatives is characterized by specific absorbance maxima. For example, aeruginascin (B3025662) (4-phosphoryloxy-N,N,N-trimethyltryptamine), a closely related compound, exhibits a maximum UV absorbance (λmax) at 219 nm and 269 nm. caymanchem.combiorxiv.org In chromatographic methods, detection is often performed at 280 nm, a wavelength where many indole derivatives, including tryptamines, show significant absorbance. nih.govresearchgate.net

Sample Preparation Strategies for Biological and Plant Matrices

Effective sample preparation is a critical step to isolate this compound from complex biological and plant materials, remove interfering substances, and concentrate the analyte before instrumental analysis. The strategy employed often depends on the specific matrix.

Plant Matrices: The extraction of N-methylated tryptamines from plant tissues, such as those from the Citrus genus, has been well-documented. researchgate.netresearchgate.netresearchgate.net A common procedure involves the following steps:

Homogenization: Plant material (e.g., leaves, seeds) is first pulverized or ground to increase the surface area for extraction. google.com

Extraction: The homogenized sample is extracted with a solvent, typically an acidified aqueous solution, to ensure the protonation and solubility of the amine. A common extraction solvent is 0.2% formic acid in water, used in a 1:5 sample-to-solvent ratio, with agitation for a period ranging from 15 minutes to several hours. researchgate.netrsc.org

Clarification: The resulting mixture is centrifuged at high speeds (e.g., 12,000 to 18,000 x g) for 10 to 30 minutes to pellet solid debris. researchgate.netrsc.org

Collection: The supernatant, containing the analyte, is carefully collected and can be directly analyzed or stored at low temperatures (e.g., -20°C) until analysis by techniques like HPLC-MS/MS. researchgate.net

Biological Matrices: For analysis in biological fluids or cell culture media, sample preparation is often more straightforward. A typical approach involves a protein precipitation or a simple dilution step followed by clarification. For instance, samples can be prepared by centrifugation at high force (e.g., 21,000 rcf) for several minutes to remove cells or particulate matter, after which the resulting supernatant is injected for analysis. biorxiv.org

These preparation methods are designed to be compatible with downstream analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Validation Parameters for Analytical Assays

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose. europa.eu For assays measuring this compound, validation ensures that the results are reliable, reproducible, and accurate. The key parameters evaluated during validation are defined by international guidelines. europa.euunodc.org

Sensitivity, Selectivity, Linearity, Accuracy, and Precision

These five parameters are the cornerstones of analytical method validation for quantitative assays.

Sensitivity: This parameter defines the lowest concentration of an analyte that can be reliably measured. It is typically expressed as the Limit of Detection (LOD), the lowest amount that can be distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest amount that can be quantitatively determined with suitable precision and accuracy. europa.eu For tryptamine-related compounds analyzed by LC-MS/MS, LOQs in the low nanogram per milliliter (ng/mL) range are often achievable. science.gov

Selectivity (or Specificity): Selectivity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. unodc.org In the analysis of this compound, high selectivity is achieved using tandem mass spectrometry (MS/MS). By monitoring a specific precursor-to-product ion transition, interferences can be minimized. For this compound, the transition of the parent ion (m/z 203.2) to a characteristic fragment ion (m/z 144) is commonly used for quantification, providing high selectivity. researchgate.netrsc.org

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. europa.eu A linear relationship is typically established by analyzing a series of standards at a minimum of five different concentrations. globalresearchonline.net The quality of the linear fit is assessed by the coefficient of determination (R²), which should ideally be greater than 0.99. science.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted value. It is often determined by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. globalresearchonline.net For many bioanalytical methods, an acceptable accuracy is within ±15% of the nominal value. science.gov

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, considering different days, analysts, or equipment. europa.eu Similar to accuracy, a precision of ≤15% RSD is a common acceptance criterion. science.gov

Table of Characteristic MS/MS Fragmentation for Tryptamine Derivatives This interactive table details the mass-to-charge ratios (m/z) of parent and fragment ions used for the selective identification of this compound and related compounds via tandem mass spectrometry.

Compound Parent Ion (M+H⁺) [m/z] Characteristic Fragment Ion(s) [m/z] Source
This compound 203.2 144, 60 researchgate.netrsc.org
5-hydroxy-N,N,N-trimethyltryptamine 219.1 160, 60 rsc.org
N,N-dimethyltryptamine 189.1 144 researchgate.net
Tryptamine 161.1 144 researchgate.net
N-methyltryptamine 175.1 144 researchgate.net

Table of Core Validation Parameters for Analytical Assays This interactive table summarizes the key validation parameters, their definitions, and common acceptance criteria for methods analyzing chemical compounds like this compound.

Parameter Definition Common Acceptance Criteria Source
Sensitivity The lowest analyte concentration that can be reliably measured (LOD and LOQ). LOD: Signal-to-Noise ratio ≥ 3. LOQ: Quantifiable with acceptable precision and accuracy. europa.eu
Selectivity The ability to differentiate and quantify the analyte in the presence of other substances. No significant interfering peaks at the retention time of the analyte. Specific ion transitions for MS. unodc.org
Linearity The ability to produce test results directly proportional to the analyte concentration. Coefficient of determination (R²) > 0.99. europa.euscience.gov
Accuracy The closeness of the test results to the true value. Typically within ±15% of the nominal value (85-115% recovery). science.govglobalresearchonline.net
Precision The closeness of agreement among a series of measurements (expressed as %RSD). Relative Standard Deviation (RSD) ≤ 15%. europa.euscience.gov

Biological Significance and Research Applications of N,n,n Trimethyltryptamine

Role in Plant Physiology and Chemical Ecology

N,N,N-trimethyltryptamine (N,N,N-TMT) is an indole (B1671886) alkaloid found in various plant species, particularly within the Citrus genus. researchgate.netnih.govacs.org Its presence and distribution within plant tissues suggest a significant role in the plant's interaction with its environment, specifically in defense mechanisms and potentially in mediating relationships with microorganisms.

Contribution to Plant Defense Mechanisms

A primary hypothesized role for N,N,N-TMT in plants is as a chemical defense agent against herbivores and other biotic threats. researchgate.netnih.govacs.orgresearchgate.net This hypothesis is supported by several lines of evidence:

Nicotine-like Activity: Chemically synthesized N,N,N-TMT exhibits nicotine-like activity, acting as a stimulant on acetylcholine (B1216132) receptors. researchgate.netnih.govacs.orgacs.org This pharmacological action can be toxic or deterrent to insects and other herbivores, thus providing a protective advantage to the plant.

Tissue-Specific Accumulation: Studies on Citrus species, such as the bergamot plant (Citrus bergamia), have shown that N,N,N-TMT and its derivatives are not uniformly distributed throughout the plant. nih.govacs.org The highest concentrations are often found in leaves and seeds, which are critical for survival and reproduction and are frequently targeted by pests. researchgate.netacs.orgresearchgate.net This targeted accumulation aligns with a defensive function, concentrating the protective compounds where they are most needed.

Biosynthetic Pathway: The presence of a complete biosynthetic pathway for N-methylated tryptamines in Citrus plants, starting from the amino acid tryptophan, further supports the deliberate production of these compounds for a specific physiological purpose. dntb.gov.ua The pathway involves the enzyme tryptophan decarboxylase (TDC), which converts tryptophan to tryptamine (B22526), followed by a series of methylation steps to produce N,N,N-TMT. dntb.gov.uafrontiersin.org The existence of this dedicated pathway suggests an evolved function for these alkaloids in plant defense. researchgate.net

The defensive role of N,N,N-TMT is often considered in conjunction with its hydroxylated counterpart, 5-hydroxy-N,N,N-trimethyltryptamine (bufotenidine), which is also found in Citrus plants and exhibits even more potent cholinergic activity. researchgate.net The co-occurrence of these compounds suggests a synergistic or additive effect in deterring herbivores. researchgate.netresearchgate.net

Influence on Microbial Interactions

While the role of N,N,N-TMT in plant defense against herbivores is a primary focus of research, its influence on microbial interactions is an emerging area of interest. Tryptamine and its derivatives are known to be involved in interspecific communication in various organisms. For instance, tryptamine produced by gut microbes in animals can influence host physiology. frontiersin.org In the context of plants, the secretion of alkaloids like N,N,N-TMT into the rhizosphere—the soil region directly influenced by root secretions—could potentially modulate the composition and activity of the local microbial community. This could have indirect effects on plant health, for example, by promoting beneficial microbes or inhibiting pathogenic ones. However, direct research on the specific effects of N,N,N-TMT on the plant microbiome is still in its early stages.

This compound as a Probe in Neurotransmitter Research Models

The unique chemical structure of N,N,N-TMT, particularly its permanent positive charge due to the quaternary ammonium (B1175870) group, makes it a valuable tool in neuroscience research. It serves as a molecular probe to investigate the structure and function of neurotransmitter receptors and to explore the pharmacology of related psychoactive compounds.

Use in In Vitro Receptor Characterization and Ligand Binding Assays

Ligand binding assays are a fundamental technique in pharmacology to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound, such as N,N,N-TMT or its analogs, to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

The 4-hydroxy derivative of N,N,N-TMT (4-HO-TMT), the putative active metabolite of aeruginascin (B3025662) found in some psychoactive mushrooms, has been a particular focus of such studies. acs.orgnih.govresearchgate.net Competitive radioligand binding assays have demonstrated that 4-HO-TMT has a notable affinity for several human serotonin (B10506) receptors. acs.orgnih.govresearchgate.netnih.gov

Table 1: Binding Affinities (Ki, nM) of 4-HO-TMT at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT3
4-HO-TMT4400670120>10,000

Data sourced from Chadeayne et al. (2020) researchgate.net

These findings were significant as they contradicted the earlier hypothesis that 4-HO-TMT would primarily act on the 5-HT3 receptor, similar to its structural relative bufotenidine (B1649353). nih.gov Instead, it showed a strong preference for 5-HT2 receptors, which are known to be involved in the effects of classic psychedelic compounds. acs.orgnih.govresearchgate.net The lack of affinity for the 5-HT3 receptor was a key finding. nih.govresearchgate.net

Furthermore, studies on novel synthetic analogs of 4-HO-TMT have expanded our understanding of the structure-activity relationships at these receptors. nih.govacs.org These investigations have shown that modifications to the molecule, such as the addition of a 4-acetoxy group or increasing the steric bulk, can significantly alter binding affinities at various serotonin receptors and transporters. nih.gov

Application in Animal Models for Behavioral Pharmacology (e.g., rodent studies, head twitch response, locomotion)

Animal models are crucial for understanding the in vivo effects of psychoactive compounds. The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of substances in humans and is primarily mediated by the activation of 5-HT2A receptors. biorxiv.orgwikipedia.orgnih.gov

Studies investigating the behavioral effects of N,N,N-TMT analogs have utilized the HTR model. For instance, research on aeruginascin, the 4-phosphoryloxy precursor to 4-HO-TMT, found that it did not induce the head-twitch response in rodents, suggesting it may not have hallucinogenic properties. biorxiv.org This contrasts with psilocybin, which consistently elicits a significant HTR. biorxiv.orgnih.govacs.org

Other behavioral paradigms, such as locomotor activity, are also employed. Some N-methylated tryptamines, like α,N,N-trimethyltryptamine (α,N,N-TMT), have been shown to cause hyperlocomotion in animal models. wikipedia.org These studies help to build a more comprehensive picture of the pharmacological profile of these compounds.

Comparative Studies with Other N-Methylated Tryptamines

The study of N,N,N-TMT is often placed in the context of other N-methylated tryptamines, such as N-methyltryptamine (NMT), N,N-dimethyltryptamine (DMT), and their various positional isomers (e.g., 2,N,N-TMT, 5,N,N-TMT, 7,N,N-TMT). wikipedia.orgontosight.aiwikipedia.org These comparative studies are essential for understanding how subtle changes in molecular structure influence pharmacological activity.

For example, the degree of N-methylation has a profound impact on a compound's properties. The permanent positive charge on the quaternary nitrogen of N,N,N-TMT significantly affects its ability to cross the blood-brain barrier and its interaction with receptors compared to the tertiary amine DMT or the secondary amine NMT. researchgate.net

Research on positional isomers has also yielded valuable insights. For instance, 7,N,N-trimethyltryptamine (7-TMT) acts as a 5-HT2 receptor agonist and produces psychedelic-like behavioral responses in animals. wikipedia.org It is also a selective inhibitor of serotonin reuptake. nih.gov In contrast, 2,N,N-trimethyltryptamine (2-Me-DMT) has significantly lower affinity for serotonin receptors compared to DMT and does not activate them, although it still induces the head-twitch response in rodents. wikipedia.org

These comparative analyses of structure-activity relationships are fundamental to the field of medicinal chemistry and drug discovery, providing a rational basis for the design of new compounds with specific pharmacological profiles. acs.org

Structure-Activity Relationship (SAR) Studies of Tryptamine Analogues

The structure-activity relationship (SAR) of tryptamine analogues is a critical area of research for understanding how modifications to the tryptamine scaffold influence pharmacological effects. This compound (TMT) is a quaternary ammonium analogue of N,N-dimethyltryptamine (DMT). This permanent positive charge significantly impacts its biological activity compared to its tertiary amine counterpart, DMT.

Studies on tryptamine analogues have revealed that the degree of N-methylation on the side chain amine plays a crucial role in receptor affinity and functional activity. While DMT is a well-known psychedelic compound, the addition of a third methyl group to form TMT alters its interaction with key serotonin receptors.

Research has shown that quaternization of the amine in tryptamines generally leads to a decrease in affinity for many serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is primarily responsible for the psychedelic effects of compounds like psilocin and DMT. nih.govacs.org For instance, a broad receptor screening found that quaternary ammonium tryptamines, including 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), the presumed active metabolite of aeruginascin, displayed little activity at most of the tested receptors at a concentration of 10 μM. nih.govacs.org However, they did show some interaction with the 5-HT2B and 5-HT6 receptors, as well as the serotonin transporter (SERT) and sigma-1 receptors at micromolar concentrations. nih.govacs.org

The position of substituents on the indole ring also dramatically influences activity. For example, the 4-hydroxy and 4-acetoxy analogues of secondary and tertiary tryptamines demonstrate nanomolar affinity for several human 5-HT receptor subtypes. nih.govnih.gov In contrast, their quaternary ammonium counterparts, like 4-HO-TMT and 4-acetoxy-N,N,N-trimethyltryptamine (4-AcO-TMT), have significantly weaker interactions. nih.gov

The length and branching of the N-alkyl substituents also affect activity. For example, extending the N-methyl group of norpsilocin to an N-ethyl group (4-HO-NET) resulted in psilocin-like activity in mice. researchgate.net This suggests that while the quaternary nature of TMT reduces activity at key psychedelic targets, other modifications to the tryptamine backbone can enhance or alter the pharmacological profile.

Interactive Data Table: Tryptamine Analogues and their Receptor Affinities

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT3 Ki (nM)
4-HO-TMT 4400 researchgate.net670 researchgate.net120 researchgate.net>10,000 researchgate.net
4-AcO-TMT >10,000 researchgate.net>10,000 researchgate.net>10,000 researchgate.net>10,000 researchgate.net
Psilocin 567.4 researchgate.net107.2 researchgate.net4.6 researchgate.net>10,000 researchgate.net
Psilocybin >10,000 researchgate.net>10,000 researchgate.net98.7 researchgate.net>10,000 researchgate.net
Bufotenidine ---------17 acs.org

Theoretical Frameworks and Future Directions in N,n,n Trimethyltryptamine Research

Computational Chemistry and Molecular Dynamics Simulations

Predicting Binding Affinities and Molecular Interactions

Computational methods are proving to be invaluable tools in the study of N,N,N-trimethyltryptamine (TMT) and its analogs, particularly in predicting how these molecules interact with biological targets. researchgate.net Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics (MD) simulations are used to forecast the binding affinities of these compounds at various receptors, most notably serotonin (B10506) receptors. researchgate.netsciencemadness.org

For instance, the synthesis and characterization of 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), the putative active metabolite of aeruginascin (B3025662), has provided crucial data for these computational models. acs.orgnih.gov The determination of its crystal structure allows for more accurate modeling studies to understand its activity at receptors. nih.govnih.gov Competitive radioligand binding assays have shown that 4-HO-TMT has a high affinity for human serotonin receptors 5-HT1A, 5-HT2A, and 5-HT2B, but surprisingly not for the 5-HT3 receptor as was initially predicted. acs.orgnih.gov This highlights the predictive power and the necessity of computational models to refine our understanding of these molecular interactions.

A study on various tryptamines, including TMT derivatives, employed a 3D-QSAR approach to create "receptor surrogates" for the 5-HT2A receptor. sciencemadness.org This method helps in predicting the binding affinities for a large number of compounds, even those that have not yet been synthesized. sciencemadness.org Such predictive power is essential for guiding the synthesis of new compounds with desired pharmacological profiles.

Molecular dynamics simulations have also been employed to investigate the permeation of psychedelic tryptamines across cell membranes. unisi.it These simulations have revealed that N,N-dimethylation significantly enhances the ability of tryptamines to cross the neuronal membrane, a critical step for targeting intracellular receptors. unisi.it This finding has important implications for understanding the bioavailability and activity of TMT and its derivatives.

Compound Receptor Target Predicted/Observed Activity
4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)5-HT1A, 5-HT2A, 5-HT2BHigh binding affinity acs.orgnih.gov
4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)5-HT3No significant binding affinity acs.orgnih.gov
Bufotenidine (B1649353) (5-hydroxy-N,N,N-trimethyltryptamine)5-HT3Selective agonist with strong binding acs.org
This compound (TMT) analogs5-HT2ABinding affinities predicted by 3D-QSAR sciencemadness.org

Elucidating Reaction Mechanisms in Biosynthesis

Computational chemistry, particularly through methods like quantum chemical (QM/MM) investigations, is also shedding light on the enzymatic reactions involved in the biosynthesis of tryptamines. mdpi.com While specific studies on the final methylation step to TMT are emerging, the broader biosynthetic pathway of N-methylated tryptamines serves as a model.

The biosynthesis of N,N-dimethyltryptamine (DMT) from tryptamine (B22526) involves the enzyme indolethylamine-N-methyltransferase (INMT). nih.govfrontiersin.org Computational studies have explored the mechanism of this enzymatic reaction. mdpi.com Recent research has demonstrated the in vivo activity of Homo sapiens INMT in an E. coli host, resulting in the production of N-methyltryptamine (NMT), DMT, and even this compound (TMT) from tryptamine. gwern.net This suggests that under certain conditions, INMT can catalyze a third methylation step.

Further experimental evidence for the biosynthetic pathway comes from studies in Citrus plants. The feeding of deuterium-labeled tryptophan to Citrus x limon seedlings resulted in the formation of deuterated tryptamine and subsequently deuterated this compound. nih.gov This provides direct evidence for the conversion of tryptophan to tryptamine and its successive methylation to TMT. nih.gov

Hypotheses Regarding Endogenous Roles in Non-Human Organisms

This compound and its derivatives have been identified in a variety of non-human organisms, primarily in plants and fungi. mdpi.com Their presence suggests potential endogenous roles, with a leading hypothesis centered on chemical defense.

In several species of Citrus plants, TMT and its hydroxylated form, 5-hydroxy-N,N,N-trimethyltryptamine (bufotenidine), have been found in significant quantities, particularly in the leaves and seeds. researchgate.netresearchgate.netacs.org Research has shown that these compounds possess nicotine-like activity, acting as stimulants on acetylcholine (B1216132) receptors. researchgate.netresearchgate.netacs.org This has led to the hypothesis that these compounds serve as a defense mechanism against herbivores and other biotic threats. researchgate.netresearchgate.netacs.org The higher concentrations in leaves and seeds, which are more vulnerable to attack, supports this theory. researchgate.netacs.org

In fungi, the TMT derivative aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) is found in certain psychoactive mushroom species. acs.orgnih.gov While its precise endogenous role in the fungus is not fully understood, its presence alongside other tryptamines suggests it may be part of a complex chemical profile that could deter predation or have other ecological functions.

Unexplored Biosynthetic Routes and Novel Metabolites

While the primary biosynthetic pathway to TMT is believed to occur through the sequential methylation of tryptamine, catalyzed by INMT, there are still aspects of its formation and metabolism that remain to be fully elucidated. mdpi.comnih.govfrontiersin.org

The discovery that INMT can produce TMT in vivo in an engineered E. coli system opens up questions about whether this occurs under normal physiological conditions in organisms that naturally produce TMT. gwern.net It is possible that other, more specific N-methyltransferases are involved in the final methylation step in some species.

Furthermore, the full metabolic fate of TMT in various organisms is not completely mapped out. While hydroxylated derivatives like 4-HO-TMT and 5-hydroxy-TMT (bufotenidine) are known, other potential metabolites could exist. acs.orgmdpi.com The metabolism of the closely related DMT involves not only hydroxylation but also N-oxidation and other pathways, suggesting that TMT could undergo similar transformations. nih.gov The exploration of these potential metabolic pathways could reveal novel compounds with unique biological activities.

Emerging Analytical Technologies for Tryptamine Profiling

The detection and quantification of TMT and other tryptamines in complex biological matrices rely on sophisticated analytical techniques. Mass spectrometry (MS), particularly when coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), is the cornerstone of tryptamine analysis. researchgate.netfrontiersin.orgjefferson.edu

Recent advancements in analytical instrumentation have significantly improved the ability to profile tryptamines. High-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) and Orbitrap™ mass spectrometry, are increasingly used for the identification and structural characterization of known and unknown tryptamines and their metabolites. frontiersin.org Tandem mass spectrometry (LC-MS/MS) is a widely used and robust method for the quantification of these compounds in biological samples like plasma. jefferson.eduoup.com

These methods are crucial for pharmacokinetic and pharmacodynamic studies, allowing for the sensitive and specific measurement of tryptamines and their metabolites. oup.com The development of new and validated analytical methods is essential to support preclinical and clinical research into the effects of these compounds. oup.com The fragmentation patterns observed in mass spectrometry, such as the formation of characteristic iminium ions, are key to identifying and differentiating between various tryptamine derivatives. researchgate.net

This compound as a Chemical Biology Tool for Receptor and Enzyme Studies

The unique properties of this compound make it a valuable tool for research in chemical biology. Its permanent positive charge, due to the quaternary ammonium (B1175870) group, distinguishes it from its tertiary amine precursor, DMT. This charge has significant implications for its interaction with biological targets and its ability to cross biological membranes.

As a specific ligand, TMT and its derivatives can be used to probe the structure and function of receptors and enzymes. For example, the differing binding affinities of 4-HO-TMT and bufotenidine at the 5-HT3 receptor highlight the subtle structural requirements for ligand recognition at this site. acs.org The synthesis of a range of TMT analogs with varying substituents allows for systematic structure-activity relationship (SAR) studies, which can help to map the binding pockets of serotonin and other receptors. nih.govacs.org

Furthermore, TMT can be used to investigate the mechanisms of enzymes involved in its biosynthesis and metabolism. For instance, its production by INMT can be used to study the substrate specificity and catalytic mechanism of this enzyme. gwern.net By using labeled versions of TMT, researchers can trace its metabolic fate and identify new metabolites and enzymatic pathways. The development of TMT as a chemical probe will undoubtedly contribute to a deeper understanding of the complex tryptamine signaling systems.

Interdisciplinary Research Opportunities for Understanding Complex Biological Systems

The study of this compound (TMT), a quaternary ammonium tryptamine, presents a unique frontier for scientific inquiry. While less explored than its tertiary amine relative, N,N-dimethyltryptamine (DMT), TMT's distinct chemical properties and biological activities offer a powerful lens through which to investigate complex biological systems. Unraveling its function requires a convergence of expertise from diverse scientific fields, creating rich opportunities for interdisciplinary collaboration.

Neurobiology and Pharmacology: Probing Receptor Function and Neuroplasticity

A significant area of interdisciplinary research lies at the intersection of neurobiology and pharmacology. Unlike many classic tryptamines that primarily target serotonin receptors, TMT has been reported to possess nicotine-like activity, suggesting it acts on acetylcholine receptors. diyhpl.usresearchgate.netresearchgate.net This finding opens a research avenue to explore a different facet of tryptamine pharmacology, potentially illuminating novel modulatory roles within the cholinergic system.

Recent studies in cellular neuroscience have provided a compelling comparative model for understanding the mechanisms of neuroplasticity. Research has shown that membrane-permeable psychedelics like psilocin and DMT can promote neuronal growth and increase dendritic spine density in cortical neurons. nih.gov In contrast, TMT, which has lower membrane permeability due to its charged quaternary amine structure, did not induce these changes unless the cell membrane was artificially permeated. nih.gov This makes TMT an invaluable tool for:

Molecular Neuroscience: Differentiating between intracellular and extracellular receptor-mediated effects on neuroplasticity.

Pharmacology: Investigating the structural requirements for a tryptamine to cross the cell membrane and engage intracellular targets, a key question in drug design.

Computational Chemistry: Modeling the physicochemical properties that govern membrane permeability and receptor docking for TMT versus its non-quaternary analogues.

Biochemistry and Metabolic Engineering: Elucidating Biosynthesis and Production

The biosynthesis of N-methylated tryptamines is catalyzed by the enzyme Indolethylamine-N-methyltransferase (INMT), which uses S-adenosyl-l-methionine as a methyl group donor. mdpi.comnih.gov While the production of DMT from tryptamine by INMT is established, the complete pathway and regulation leading to TMT remain less clear. mdpi.com This knowledge gap invites collaboration between:

Biochemistry and Enzymology: To characterize the kinetics and potential allosteric regulation of INMT in the third methylation step to produce TMT. acs.org

Metabolic Engineering: To leverage engineered microorganisms, such as E. coli, for the controlled biosynthesis of TMT. mdpi.com Such efforts would provide a sustainable and scalable source of the compound for research purposes, overcoming the limitations of complex chemical synthesis or extraction from natural sources.

Plant Science and Chemical Ecology: Understanding Natural Roles

TMT has been identified in various tissues of citrus plants, particularly in the leaves of Bergamot (Citrus bergamia). diyhpl.usresearchgate.net Its relatively high concentration in leaves, which are vulnerable to predation, suggests a potential role in plant defense. diyhpl.usresearchgate.netresearchgate.net This hypothesis forms the basis for interdisciplinary projects combining:

Plant Biology: To map the precise localization of TMT within plant tissues and identify the specific plant-based enzymes responsible for its synthesis.

Chemical Ecology: To conduct studies determining the effects of TMT on common herbivores and pathogens, thereby testing its function as a protective agent.

Analytical Chemistry: To develop and refine methods like high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) for the accurate quantification of TMT and its precursors in complex plant matrices. diyhpl.usresearchgate.net

The following table summarizes key research findings and highlights the interdisciplinary nature of TMT investigation.

Research Area/QuestionKey Finding or HypothesisContributing Disciplines
Receptor Binding Profile Possesses nicotine-like activity by acting on acetylcholine receptors. diyhpl.usresearchgate.netPharmacology, Neurobiology
Cellular Effects Does not induce neuronal growth without artificial membrane permeabilization, unlike DMT or psilocin. nih.govCellular Neuroscience, Molecular Biology
Biosynthetic Pathway Believed to be formed via successive methylation of tryptamine, likely by the enzyme INMT. mdpi.comacs.orgBiochemistry, Enzymology
Role in Plant Defense Hypothesized to function as a chemical defense against herbivores in Citrus species. diyhpl.usresearchgate.netPlant Science, Chemical Ecology
In Silico Analysis Computational models can be used to predict the binding of tryptamine derivatives to enzymes like INMT. researchgate.netComputational Chemistry, Bioinformatics

By integrating these diverse fields, the scientific community can move beyond a siloed approach to build a holistic understanding of this compound. Such efforts will not only shed light on the specific roles of this compound but also provide broader insights into the intricate workings of metabolic pathways, neuroreceptor systems, and ecological interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.